N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-difluorophenyl)ethanediamide
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Overview
Description
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrolidine ring, which is further connected to a difluorophenyl group through an ethanediamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzenesulfonyl group. The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced through a sulfonylation reaction, which involves the reaction of benzene with a sulfonyl chloride in the presence of a base.
The final step involves the coupling of the pyrrolidine derivative with the difluorophenyl ethanediamide. This coupling reaction is usually carried out under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4S/c20-13-8-9-17(16(21)11-13)23-19(26)18(25)22-12-14-5-4-10-24(14)29(27,28)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIQRMZBWZXKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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